molecular formula C13H19NO2S B12100114 (r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine CAS No. 900174-90-5

(r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine

Cat. No.: B12100114
CAS No.: 900174-90-5
M. Wt: 253.36 g/mol
InChI Key: SPGJOXUIQRAPPZ-GFCCVEGCSA-N
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Description

Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is a chiral compound featuring a pyrrolidine ring substituted with a sulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and phenyl groups. One common method is the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenyl group can be reduced under hydrogenation conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides steric hindrance, enhancing selectivity and potency. The phenyl group may participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A lactam derivative with similar structural features.

    Pyrrolidine-2,5-dione: A diketone derivative with enhanced reactivity.

    Prolinol: A hydroxylated pyrrolidine with different pharmacological properties.

Uniqueness

Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the chiral center provides opportunities for enantioselective interactions.

Properties

CAS No.

900174-90-5

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(2R)-2-(2-propan-2-ylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO2S/c1-10(2)17(15,16)13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3/t12-/m1/s1

InChI Key

SPGJOXUIQRAPPZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1[C@H]2CCCN2

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C2CCCN2

Origin of Product

United States

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